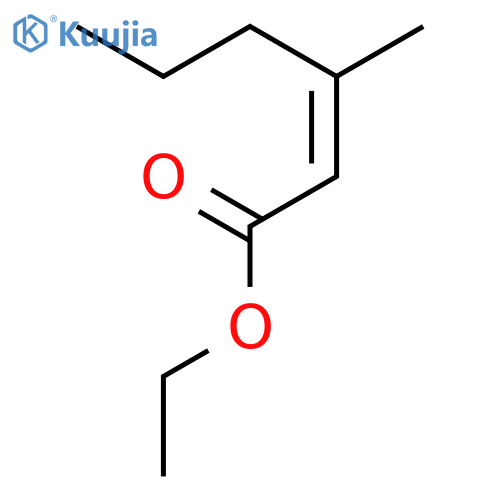Cas no 15677-00-6 (Ethyl-3-methyl-2-hexenoate)

Ethyl-3-methyl-2-hexenoate structure
商品名:Ethyl-3-methyl-2-hexenoate
Ethyl-3-methyl-2-hexenoate 化学的及び物理的性質
名前と識別子
-
- 2-Hexenoic acid,3-methyl-, ethyl ester
- 2-ETHYL-1,6-DIOXASPIRO[4.4]-NONANE
- 3-methyl-2-Hexenoic acid ethyl ester
- ETHYL-3-METHYL-2-HEXENOATE
- Ethyl-3-methyl-2-hexenoate (3:1 mixture of E and Z isomers)
- FT-0695778
- ETHYL 3-METHYL-2-HEXENOATE
- AKOS030255961
- HDCPOYMRKNZICF-UHFFFAOYSA-N
- 15677-00-6
- SCHEMBL2955503
- (rac)-3-methyl-2-hexenoic acid ethyl ester
- ethyl 3-methylhex-2-enoate
- Ethyl-3-methyl-2-hexenoate
-
- インチ: InChI=1S/C9H16O2/c1-4-6-8(3)7-9(10)11-5-2/h7H,4-6H2,1-3H3/b8-7-
- InChIKey: HDCPOYMRKNZICF-FPLPWBNLSA-N
- ほほえんだ: CCOC(/C=C(\CCC)/C)=O
計算された属性
- せいみつぶんしりょう: 156.11500
- どういたいしつりょう: 156.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 148
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 0.9±0.1 g/cm3
- ゆうかいてん: Not available
- ふってん: 193.7±9.0 °C at 760 mmHg
- フラッシュポイント: 72.2±9.2 °C
- PSA: 26.30000
- LogP: 2.29590
- じょうきあつ: 0.5±0.4 mmHg at 25°C
Ethyl-3-methyl-2-hexenoate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl-3-methyl-2-hexenoate 税関データ
- 税関コード:2916190090
- 税関データ:
中国税関コード:
2916190090概要:
2916190090他の不飽和無環モノカルボン酸(その酸無水物/ハロゲン化アシル、過酸化物及び過酸素酸及びその誘導体を含む)。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2916190090不飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%
Ethyl-3-methyl-2-hexenoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E939660-50mg |
Ethyl-3-methyl-2-hexenoate |
15677-00-6 | 50mg |
$ 160.00 | 2022-06-05 | ||
| Apollo Scientific | OR310602-1g |
Ethyl-3-methyl-2-hexenoate |
15677-00-6 | 1g |
£375.00 | 2024-05-23 | ||
| A2B Chem LLC | AI37552-500mg |
Ethyl-3-methyl-2-hexenoate |
15677-00-6 | >97% | 500mg |
$466.00 | 2024-04-20 | |
| Aaron | AR00HZ3W-1g |
2-Hexenoic acid, 3-methyl-, ethyl ester |
15677-00-6 | 95% | 1g |
$751.00 | 2025-01-25 | |
| 1PlusChem | 1P00HYVK-100mg |
2-Hexenoic acid, 3-methyl-, ethyl ester |
15677-00-6 | 95% | 100mg |
$237.00 | 2025-02-28 | |
| 1PlusChem | 1P00HYVK-250mg |
2-Hexenoic acid, 3-methyl-, ethyl ester |
15677-00-6 | 95% | 250mg |
$314.00 | 2025-02-28 | |
| 1PlusChem | 1P00HYVK-1g |
2-Hexenoic acid, 3-methyl-, ethyl ester |
15677-00-6 | 95% | 1g |
$709.00 | 2025-02-28 | |
| TRC | E939660-100mg |
Ethyl-3-methyl-2-hexenoate |
15677-00-6 | 100mg |
$ 230.00 | 2022-06-05 | ||
| TRC | E939660-10mg |
Ethyl-3-methyl-2-hexenoate |
15677-00-6 | 10mg |
$ 50.00 | 2022-06-05 | ||
| A2B Chem LLC | AI37552-1mg |
Ethyl-3-methyl-2-hexenoate |
15677-00-6 | >97% | 1mg |
$201.00 | 2024-04-20 |
Ethyl-3-methyl-2-hexenoate 関連文献
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
15677-00-6 (Ethyl-3-methyl-2-hexenoate) 関連製品
- 7367-82-0(trans-2-Octenoic acid ethyl ester)
- 141-12-8(Neryl acetate)
- 10485-70-8(2,6,10-Dodecatrienoicacid, 3,7,11-trimethyl-, methyl ester)
- 1552-92-7(2-Cyclohexylidene-acetic Acid Ethyl Ester)
- 1903-23-7(ethyl 2-cycloheptylideneacetate)
- 16409-44-2(2,6-Octadien-1-ol,3,7-dimethyl-, 1-acetate)
- 7367-88-6(Ethyl 2-(E)-Decenoate)
- 1903-22-6(Ethyl 2-cyclopentylideneacetate)
- 27741-65-7(Ethyl 2-cyclobutylideneacetate)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
